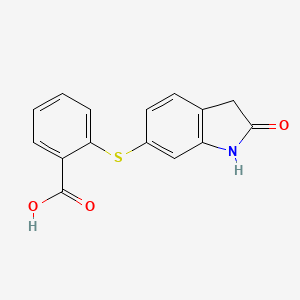
2-((2-Oxoindolin-6-yl)thio)benzoic acid
Descripción general
Descripción
2-((2-Oxoindolin-6-yl)thio)benzoic acid is a complex organic compound that features both an indole and a benzoic acid moiety The indole structure is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Oxoindolin-6-yl)thio)benzoic acid typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the indole ring.
Attachment of the Benzoic Acid Moiety: The benzoic acid group can be attached through a coupling reaction, such as the Suzuki coupling, which involves the reaction of a boronic acid with a halogenated benzoic acid derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
2-((2-Oxoindolin-6-yl)thio)benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the indole moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, halogens
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Hydroxyindole derivatives
Substitution: Nitrobenzoic acids, halobenzoic acids
Aplicaciones Científicas De Investigación
2-((2-Oxoindolin-6-yl)thio)benzoic acid has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, including natural products and other bioactive compounds.
Biological Studies: The compound can be used in studies investigating the biological activity of indole derivatives, including their effects on cell signaling and metabolism.
Industrial Applications: It may be used in the development of new materials or as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-((2-Oxoindolin-6-yl)thio)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The indole moiety is known to interact with various biological targets, including neurotransmitter receptors and enzymes involved in tryptophan metabolism. The sulfanyl group may also contribute to the compound’s activity by forming covalent bonds with target proteins.
Comparación Con Compuestos Similares
Similar Compounds
2-[(2-Oxo-2,3-dihydro-1H-indol-3-yl)acetic acid: This compound features a similar indole structure but with an acetic acid moiety instead of a benzoic acid moiety.
2-[(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid: Similar to the above compound but with a propanoic acid moiety.
2-[(2-Oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid: Features a butanoic acid moiety.
Uniqueness
2-((2-Oxoindolin-6-yl)thio)benzoic acid is unique due to the presence of both a sulfanyl group and a benzoic acid moiety, which can impart distinct chemical and biological properties. The combination of these functional groups may enhance the compound’s ability to interact with biological targets and undergo specific chemical reactions.
Propiedades
Número CAS |
919103-46-1 |
|---|---|
Fórmula molecular |
C15H11NO3S |
Peso molecular |
285.3 g/mol |
Nombre IUPAC |
2-[(2-oxo-1,3-dihydroindol-6-yl)sulfanyl]benzoic acid |
InChI |
InChI=1S/C15H11NO3S/c17-14-7-9-5-6-10(8-12(9)16-14)20-13-4-2-1-3-11(13)15(18)19/h1-6,8H,7H2,(H,16,17)(H,18,19) |
Clave InChI |
GULBNTULPDAXMQ-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=C(C=C2)SC3=CC=CC=C3C(=O)O)NC1=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

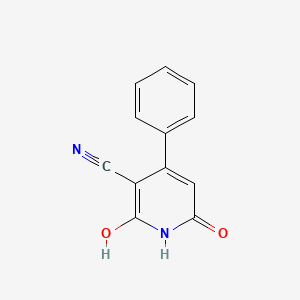

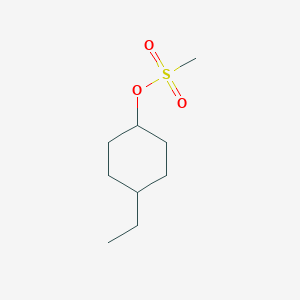
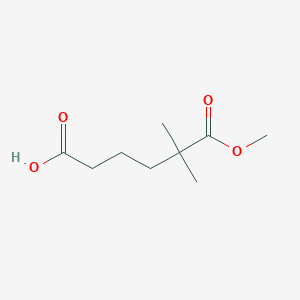
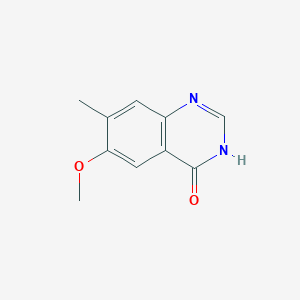
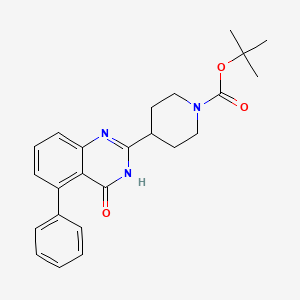
![N-{5-[(Cyclopentylmethyl)amino]pyridin-2-yl}acetamide](/img/structure/B8644752.png)
![1-[(2-Bromophenyl)sulfanyl]propan-2-one](/img/structure/B8644753.png)
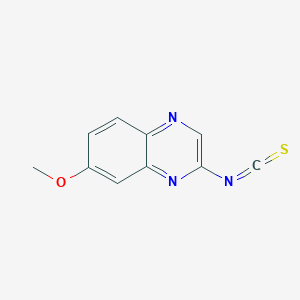
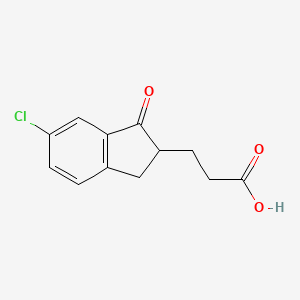
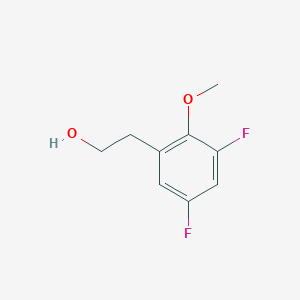
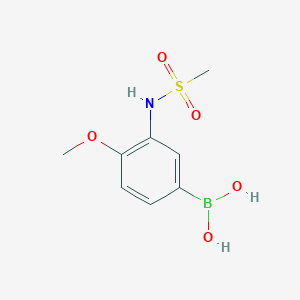
![1-[(2-Chlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B8644794.png)
